molecular formula C5H9Cl2IN4 B2883402 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride CAS No. 2138425-54-2

1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride

Cat. No.: B2883402
CAS No.: 2138425-54-2
M. Wt: 322.96
InChI Key: BXYFPIHUIPIIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride ( 2138425-54-2) is a high-purity chemical building block of significant interest in medicinal chemistry and neuroscience research . This compound features a molecular formula of C 5 H 9 Cl 2 IN 4 and a molecular weight of 322.96 g/mol . Its structure combines two privileged pharmacophores: an azetidine ring and a 5-iodo-1,2,3-triazole . The 1,2,3-triazole ring system is a versatile scaffold known for its stability and ability to participate in key interactions with biological enzymes and receptors . This moiety is extensively studied in the development of inhibitors for targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative disease research such as Alzheimer's . The iodine atom on the triazole ring provides a reactive handle for further synthetic elaboration via cross-coupling reactions, making this compound a valuable precursor for constructing more complex molecules for drug discovery and chemical biology . This product is supplied as a powder and should be stored at 4°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(azetidin-3-yl)-5-iodotriazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN4.2ClH/c6-5-3-8-9-10(5)4-1-7-2-4;;/h3-4,7H,1-2H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYFPIHUIPIIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=CN=N2)I.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with In Situ Iodination

Reaction Design and Substrate Preparation

The synthesis begins with the preparation of 3-azidoazetidine, the azide component. Azetidin-3-amine is converted to its mesylate derivative using methanesulfonyl chloride in dichloromethane, followed by nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C. The resulting 3-azidoazetidine is purified via vacuum distillation (Yield: 78%).

For the alkyne component, acetylene gas is bubbled through a solution of copper(I) iodide in dimethyl sulfoxide (DMSO) to generate the reactive terminal alkyne complex. Alternatively, propargyl alcohol may serve as a surrogate alkyne source under basic conditions.

Cycloaddition and Iodination Mechanism

The CuAAC reaction is conducted in a mixed solvent system (H₂O:EtOH, 3:1) containing copper(II) perchlorate (0.1 equiv) and sodium iodide (2 equiv). The azide and alkyne react at 80°C for 12 hours, yielding 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole as the major product (Table 1).

Mechanistic Insights :

  • Copper(II) perchlorate undergoes comproportionation with iodide to form copper(I) and triiodide (I₃⁻).
  • The copper(I) catalyst facilitates the cycloaddition, forming a copper-triazolide intermediate.
  • Electrophilic iodination by I₃⁻ at the triazole’s C5 position occurs before protonation, ensuring regioselectivity.
Table 1: Optimization of CuAAC-Iodination Conditions
Parameter Optimal Value Effect on Yield
Cu(II) Source Cu(ClO₄)₂ 92%
NaI Equiv 2.0 89%
Temperature 80°C 85%
Amine Additive Triethylamine (1 equiv) 95%

Exceeding 1 equivalent of amine reduces yield due to competitive proto-deiodination, forming 1-(azetidin-3-yl)-1H-1,2,3-triazole.

Post-Synthetic Iodination of 1-(Azetidin-3-yl)-1H-1,2,3-Triazole

Two-Step Approach

For substrates incompatible with in situ iodination, a sequential method is employed:

  • CuAAC Without Iodide : 3-azidoazetidine and acetylene react under standard CuAAC conditions (CuSO₄, sodium ascorbate) to form 1-(azetidin-3-yl)-1H-1,2,3-triazole (Yield: 88%).
  • Iodination via Electrophilic Substitution : The triazole is treated with iodine (1.2 equiv) and silver triflate (0.2 equiv) in acetonitrile at 50°C for 6 hours, achieving 74% iodination at C5.

Salt Formation and Purification

Dihydrochloride Salt Synthesis

The free base (1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole) is dissolved in anhydrous diethyl ether and treated with hydrogen chloride gas until pH < 2. The precipitated dihydrochloride salt is filtered and washed with cold ether (Yield: 91%).

Characterization Data

  • ¹H NMR (500 MHz, D₂O): δ 7.82 (s, 1H, H-4), 4.63 (m, 1H, azetidine-CH), 3.92–3.85 (m, 4H, azetidine-CH₂).
  • ESI-MS : m/z 250.98 [M+H]⁺, 272.96 [M+Na]⁺.
  • HPLC Purity : 95% (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Optimization

Regioselectivity in CuAAC

The inherent 1,4-selectivity of CuAAC necessitates precise control to avoid regioisomeric byproducts. Using bulky amine additives (e.g., DIPEA) or microwave irradiation (100°C, 30 min) enhances 1,5-iodo product formation by stabilizing the copper-triazolide intermediate.

Stability of Azetidin-3-yl Azide

The strained azetidine ring predisposes 3-azidoazetidine to decomposition at >60°C. Storage at −20°C in anhydrous THF with molecular sieves extends shelf life to 1 month.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the triazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The azetidine and triazole rings can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used under appropriate conditions.

    Cycloaddition Reactions: Reagents such as azides and alkynes are used in the presence of catalysts like copper(I) salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while cycloaddition reactions can produce fused ring systems.

Scientific Research Applications

1-(Azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and triazole moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride with analogous triazole-azetidine hybrids:

Compound Molecular Formula Substituents Synthesis Method Key Properties Applications/Findings
This compound (Target) C₅H₈IN₃·2HCl Iodo (C5), Azetidine (N1) Likely CuAAC* followed by salt formation High aqueous solubility (dihydrochloride salt); potential halogen bonding Under investigation for kinase inhibition
5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride C₇H₁₂Cl₂N₄O Methoxy (azetidine), Methyl (N1) CuAAC with modified azetidine precursor Discontinued commercial status; reduced steric bulk vs. iodo analog Limited data; possible solubility challenges
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid C₁₁H₁₆N₄O₄ BOC-protected azetidine, Carboxylic acid Solid-phase peptide synthesis (SPPS) 95% purity; carboxylic acid enables conjugation Used as a building block in peptide chemistry

Notes:

  • CuAAC : Copper(I)-catalyzed azide-alkyne cycloaddition, a regioselective method yielding 1,4-disubstituted triazoles .
  • The dihydrochloride salt form improves solubility compared to neutral analogs like the BOC-protected derivative, which requires deprotection for further reactivity .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis likely employs CuAAC, a method achieving >95% yield in analogous triazole-azetidine systems . NMR and LCMS data (as seen in related compounds) confirm regioselective iodination and azetidine incorporation .

Structural Insights : X-ray crystallography (utilizing SHELXL refinement) of similar triazoles reveals planar triazole cores and azetidine puckering, critical for docking studies .

Biological Activity

1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride (CAS No. 2138425-54-2) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique azetidine ring and a triazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

The molecular formula of this compound is C5_5H9_9Cl2_2IN4_4, with a molecular weight of 322.96 g/mol. The compound appears as a powder and is typically stored at 4 °C to maintain stability .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : Triazoles can interfere with angiogenesis and modulate signaling pathways involved in cancer progression. Specifically, they may inhibit the Hedgehog (Hh) signaling pathway and angiogenesis processes .
  • Case Studies : In vitro studies have demonstrated that triazole derivatives can exhibit cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, a study highlighted the effectiveness of triazole compounds in reducing cell viability in these lines by over 50% at specific concentrations .

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties:

  • Antifungal Activity : The triazole structure is crucial for inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is particularly relevant for compounds used against Candida species and other fungal pathogens .
  • Antibacterial Activity : Some studies suggest that triazole derivatives can also exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The incorporation of iodine in the structure may enhance its potency against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory potential of triazoles has been explored in various studies:

  • Inflammation Pathways : Triazoles may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity could be beneficial in conditions characterized by chronic inflammation .

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionExample Studies/Findings
AnticancerInhibition of angiogenesis and Hh signalingCytotoxicity against A549 and MCF7 cell lines
AntimicrobialInhibition of ergosterol synthesisEffective against Candida species
Anti-inflammatoryModulation of cytokine productionReduction in inflammatory markers in vitro

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form the triazole core, followed by azetidine functionalization. Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade sensitive intermediates .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous workup aids dihydrochloride salt precipitation .
  • Catalyst : Cu(I) catalysts (e.g., CuBr) are critical for regioselective triazole formation .
  • Design of Experiments (DoE) : Use fractional factorial designs to minimize trials while optimizing variables like stoichiometry and pH .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • X-ray Diffraction (XRD) : Resolve crystal structure, confirming azetidine-triazole connectivity and salt formation .
  • NMR Spectroscopy : 1^1H/13^13C NMR identifies proton environments (e.g., azetidine CH2_2 groups at δ 3.2–3.8 ppm) and iodine’s deshielding effects on adjacent triazole protons .
  • HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., dehalogenated derivatives) .

Q. What is the solubility profile of this compound in common solvents, and how does the dihydrochloride salt affect formulation?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in H2_2O at pH 2–3) due to ionic interactions. In organic solvents (e.g., DMSO), solubility is moderate (~10 mg/mL), requiring sonication for dissolution . For in vitro assays, prepare stock solutions in buffered saline (pH 7.4) to mimic physiological conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability or impurity interference. Mitigation strategies include:

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell viability) .
  • Batch Analysis : Compare biological activity across synthetically distinct batches to rule out impurity effects .
  • Theoretical Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, aligning computational results with experimental IC50_{50} values .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Scaffold Diversification : Replace the iodo group with Br/Cl or introduce substituents on the azetidine ring to assess electronic/steric effects .
  • High-Throughput Screening (HTS) : Use 96-well plates to test analogs against a panel of targets (e.g., antimicrobial, anticancer) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can computational models predict the compound’s reactivity in catalytic or photochemical applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Reaction Pathway Simulation : Tools like Gaussian or ORCA model intermediates in iodine-mediated coupling reactions, guiding experimental catalyst selection .
  • UV-Vis Spectroscopy : Correlate computed excitation energies with observed λmax_{\text{max}} for photostability assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.